molecular formula C20H15F3N4O2 B2584994 2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 951505-27-4

2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2584994
CAS No.: 951505-27-4
M. Wt: 400.361
InChI Key: XPLIBZGZYPVNQZ-UHFFFAOYSA-N
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Description

“2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide” is a chemical compound with the molecular formula C20H15F3N4O2 . It has a molecular weight of 400.4 g/mol . The IUPAC name for this compound is 2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, which includes the compound , often involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride, thionyl chloride, phosphorous pentaoxide, triflic anhydride, polyphosphoric acid, and direct reaction of acid with (N-isocyanimino-) triphenylphosphorane .


Molecular Structure Analysis

The compound contains several functional groups, including a 1,3,4-oxadiazole ring, an indole ring, and a trifluoromethylphenyl group . The carbonyl, nitro, and 1,3,4-oxadiazole functionalities act as acceptors, whereas the –NH– and hydroxyl group act as donors in the synthesized derivatives, playing a very important role in ligand-receptor interaction for the creation of numerous hydrogen bonds .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 400.4 g/mol and a molecular formula of C20H15F3N4O2 . It has a XLogP3-AA value of 3.8, indicating its lipophilicity . The compound has one hydrogen bond donor and seven hydrogen bond acceptors . It has four rotatable bonds . The topological polar surface area is 73 Ų . The compound has a complexity of 583 .

Scientific Research Applications

1. NMR Study of Related Compounds

A study conducted by Ying-jun (2012) on a novel 1,3,4-oxadiazole derivative, which shares some structural similarities with the compound , utilized NMR techniques to analyze its structure. The research focused on understanding the structural and tautomeric properties of the compound (Li Ying-jun, 2012).

2. Anti-inflammatory Activity

In a study by Nargund et al. (1994), derivatives of 1,3,4-oxadiazoles, which are structurally related to the compound , were synthesized and demonstrated anti-inflammatory activity. This suggests potential applications in the development of new anti-inflammatory agents (L. Nargund, G. R. Reddy, V. Hariprasad, 1994).

3. Antimicrobial Evaluation

A research study by Gul et al. (2017) on 2,5-disubstituted 1,3,4-oxadiazole compounds evaluated their antimicrobial and hemolytic activity. This indicates the potential of such compounds, including the one , in developing new antimicrobial agents (Samreen Gul et al., 2017).

4. Pharmacological Evaluation as CRMP 1 Inhibitors

Panchal et al. (2020) investigated 1,3,4-Oxadiazole derivatives for their potential as Collapsin response mediator protein 1 (CRMP 1) inhibitors, which could be relevant for treating small lung cancer. This study opens pathways for similar compounds in cancer therapy (Ishan I. Panchal, R. Rajput, Ashish D. Patel, 2020).

5. Antimicrobial and Hemolytic Agents

A study by Parikh and Joshi (2014) synthesized and evaluated 1,3,4-oxadiazole derivatives for their antimicrobial properties. This research adds to the understanding of the compound's potential in antimicrobial applications (K. Parikh, D. Joshi, 2014).

6. Anticonvulsant Evaluation

Research by Nath et al. (2021) on indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide, which are structurally similar to the compound , showed significant anticonvulsant activity, suggesting potential applications in epilepsy treatment (R. Nath et al., 2021).

Properties

IUPAC Name

2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O2/c1-12-25-26-19(29-12)16-10-27(17-8-3-2-7-15(16)17)11-18(28)24-14-6-4-5-13(9-14)20(21,22)23/h2-10H,11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLIBZGZYPVNQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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